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Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive

characterization of 4-Methyl-2-phenyl-1H-imidazole (C₁₀H₁₀N₂), a key heterocyclic building

block in pharmaceutical and materials science. We present a multi-technique approach

encompassing spectroscopic, chromatographic, thermal, and structural analysis methods. Each

section offers not only step-by-step protocols but also the scientific rationale behind

experimental choices, ensuring robust and reliable characterization for researchers, quality

control analysts, and drug development professionals.

Introduction
4-Methyl-2-phenyl-1H-imidazole is a substituted imidazole derivative of significant interest

due to its structural presence in various biologically active compounds and functional materials.

As with any chemical entity intended for high-stakes applications like drug development,

rigorous and unambiguous characterization is paramount. This process ensures identity, purity,

stability, and consistency, which are foundational to reliable research and regulatory
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compliance. This document outlines an integrated analytical workflow designed to provide a

complete profile of the molecule.

Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic physicochemical

properties of the analyte. These properties influence sample preparation, solvent selection, and

the choice of analytical technique.

Property Value Source

Chemical Name
4-Methyl-2-phenyl-1H-

imidazole
[1]

CAS Number 827-43-0 [1]

Molecular Formula C₁₀H₁₀N₂ [2]

Molecular Weight 158.20 g/mol [2]

Melting Point 180-183 °C [1]

Boiling Point 352.7 °C at 760 mmHg [1]

Appearance White to light yellow powder [1]

SMILES
CC1=CN=C(N1)C2=CC=CC=

C2
[2]

InChIKey
TYOXIFXYEIILLY-

UHFFFAOYSA-N
[2]

Integrated Analytical Workflow
A multi-faceted approach is essential for robust characterization. The following workflow

illustrates how different techniques are synergistically employed to build a complete profile of

the compound, from initial identity confirmation to detailed structural and purity analysis.
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Caption: Integrated workflow for the characterization of 4-Methyl-2-phenyl-1H-imidazole.

Spectroscopic Methods for Structural Elucidation
Spectroscopy is the cornerstone of chemical characterization, providing direct insight into the

molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to

provide detailed information about the molecular structure, connectivity, and chemical
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environment of atoms. It is the most powerful technique for unambiguous structure elucidation

in solution.

Protocol: ¹H and ¹³C NMR

Sample Preparation: Accurately weigh 5-10 mg of 4-Methyl-2-phenyl-1H-imidazole and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often

suitable for imidazole compounds due to its ability to dissolve polar compounds and reveal

exchangeable N-H protons.[3]

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard proton spectrum over a range of -1 to 14 ppm.

Ensure a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the spectra using the residual solvent peak

(e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectral Data: The structure contains protons in distinct chemical environments:

phenyl ring protons, an imidazole ring proton, a methyl group, and an N-H proton.
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Assignment
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Rationale & Notes

Methyl (CH₃) ~2.2 ~10-15

Aliphatic methyl group

attached to the

imidazole ring.

Imidazole C-H ~6.8 ~115-120
Proton on the

imidazole ring.

Phenyl (C₆H₅) ~7.2 - 7.8 ~125-135

Aromatic protons

showing characteristic

multiplet patterns.

Imidazole N-H ~12.0 (broad) N/A

Highly deshielded and

often broad due to

exchange; position is

solvent-dependent.[3]

Imidazole Quaternary

C
N/A ~130-150

Carbons of the

imidazole ring without

attached protons.

Note: Specific chemical shifts can be found on spectral databases like ChemicalBook and

SpectraBase.[3][4]

Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to

confirm the molecular weight of the compound and can provide structural information through

analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a

common and highly effective method for analyzing volatile and thermally stable compounds like

imidazole derivatives.[5][6]

Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like methanol or ethyl acetate.
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Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x

0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and

hold for 5 minutes. This program should be optimized to ensure good separation from any

impurities.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Scan Range: m/z 40-400.

Data Analysis:

Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).

Analyze the mass spectrum for that peak. The molecular ion peak (M⁺) should appear at

m/z 158, corresponding to the molecular weight of C₁₀H₁₀N₂.[2]

Analyze major fragment ions (e.g., loss of methyl, phenyl group) to confirm the structure.

Causality Note: EI at 70 eV is a standard, high-energy method that produces reproducible

fragmentation patterns, creating a "fingerprint" of the molecule that can be compared to

spectral libraries like NIST.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule,

which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the

presence of specific functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR

crystal. No further preparation is needed. This is a significant advantage over the traditional

KBr pellet method.[2]

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample with the anvil to ensure good contact.

Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32

scans for a high-quality spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300-2800 N-H Stretch (broad) Imidazole N-H

3150-3000 C-H Stretch Aromatic (Phenyl, Imidazole)

2950-2850 C-H Stretch Aliphatic (Methyl)

~1600, ~1480 C=C Stretch Aromatic Ring

~1550 C=N Stretch Imidazole Ring

Note: Spectral data is available for comparison on databases.[7][8]
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Chromatographic Methods for Purity Assessment
Chromatography is essential for separating the main compound from impurities and by-

products, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning

between a stationary phase (the column) and a liquid mobile phase. When coupled with a UV

or Diode-Array Detector (DAD), it becomes a powerful quantitative tool for assessing purity.

Protocol: Reversed-Phase HPLC with UV Detection

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile

(ACN) and an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted

to 3.2 with phosphoric acid).[9][10] A typical starting ratio is 40:60 (ACN:Buffer). Filter and

degas the mobile phase before use.

Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase

or a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1

mg/mL for analysis.

Instrumentation & Conditions:

HPLC System: A standard HPLC with a UV/DAD detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Flow Rate: 1.0 mL/min.[9]

Column Temperature: 25 °C.[9]

Injection Volume: 10 µL.[9]

Detection Wavelength: Monitor at a wavelength where the compound has significant

absorbance (e.g., 215 nm or 254 nm). A DAD allows for full spectrum acquisition to select

the optimal wavelength.
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Data Analysis:

Run the sample and identify the main peak.

Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All

Peaks) * 100.

This method can be validated for quantifying specific impurities by using reference

standards.

Sample Preparation
(Dissolve in Mobile Phase)

Inject 10 µL into
HPLC System

Separation on C18 Column
(Isocratic or Gradient Elution)

UV/DAD Detection
(Monitor at 254 nm)

Chromatogram Generation
(Signal vs. Time)

Data Analysis
(Peak Integration,
Purity Calculation)
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Caption: Workflow for HPLC purity analysis.

Thermal Analysis
Thermal analysis techniques characterize the physical and chemical properties of a substance

as a function of temperature.

Principle:

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a

sample and a reference as a function of temperature. It is used to determine melting point,

glass transitions, and other thermal events.[11]

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function

of temperature in a controlled atmosphere. It is used to determine thermal stability and

decomposition profiles.[12]

Protocol: DSC/TGA Analysis

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a

DSC pan.

Instrumentation: A simultaneous TGA/DSC instrument or separate units.

Conditions:

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

Data Analysis:

DSC Curve: Identify the sharp endothermic peak corresponding to the melting point. The

onset temperature of this peak is typically reported as the melting point.[13]
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TGA Curve: Observe the temperature at which significant mass loss begins. This indicates

the onset of thermal decomposition.

Definitive Structural Analysis
Single-Crystal X-ray Crystallography
Principle: This technique provides the absolute, three-dimensional structure of a molecule in

the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. It

is considered the "gold standard" for structural determination.[14]

Protocol: General Methodology

Crystal Growth (The Critical Step): High-quality single crystals are required. This is often the

most challenging step and may require screening various solvents and techniques.

Method: Slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a

mixture) is a common starting point.[14]

Other methods include vapor diffusion and slow cooling.

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are

collected as the crystal is rotated in the X-ray beam.[14]

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell parameters and space group. The structure is then solved and refined using specialized

software to yield a final model of atomic positions, bond lengths, and bond angles.[14][15]

Conclusion
The comprehensive characterization of 4-Methyl-2-phenyl-1H-imidazole requires an

orthogonal and integrated analytical approach. The combination of NMR and MS provides

definitive structural identification. FTIR confirms the presence of key functional groups. HPLC is

the workhorse for determining purity and identifying related substances. Finally, thermal

analysis and X-ray crystallography provide crucial data on its physicochemical properties and

solid-state structure. Following the protocols and principles outlined in this guide will enable

researchers and scientists to generate robust, reliable, and comprehensive data for this

important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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